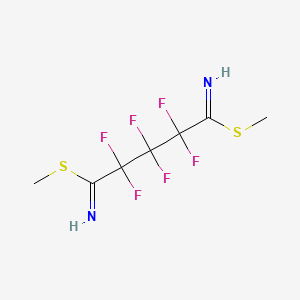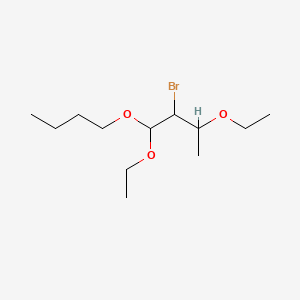
2-Bromo-1-butoxy-1,3-diethoxybutane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-1-butoxy-1,3-diethoxybutane is an organic compound with the molecular formula C10H21BrO3. It is a brominated ether, characterized by the presence of bromine, butoxy, and diethoxy groups. This compound is used in various chemical reactions and has applications in different fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-butoxy-1,3-diethoxybutane typically involves the reaction of 1,3-diethoxybutane with bromine in the presence of a suitable solvent. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and scalability. The use of advanced reactors and automation can enhance the efficiency of the production process, reducing the overall cost and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-1-butoxy-1,3-diethoxybutane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide, alkoxide, or amine groups.
Elimination Reactions: The compound can undergo elimination reactions to form alkenes.
Oxidation and Reduction Reactions: The ether groups can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium tert-butoxide, and amines. The reactions are typically carried out in polar solvents such as ethanol or dimethyl sulfoxide (DMSO).
Elimination Reactions: Strong bases like sodium hydride or potassium tert-butoxide are used to induce elimination reactions.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.
Major Products Formed
Substitution Reactions: The major products include substituted ethers or amines.
Elimination Reactions: The major products are alkenes.
Oxidation and Reduction Reactions: The major products are oxidized or reduced forms of the original compound.
Aplicaciones Científicas De Investigación
2-Bromo-1-butoxy-1,3-diethoxybutane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.
Biology: The compound can be used in the study of biochemical pathways and enzyme interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Bromo-1-butoxy-1,3-diethoxybutane involves its interaction with various molecular targets. The bromine atom can act as an electrophile, facilitating nucleophilic substitution reactions. The ether groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity.
Comparación Con Compuestos Similares
Similar Compounds
- 1-Bromo-2-butoxy-1,3-diethoxybutane
- 2-Chloro-1-butoxy-1,3-diethoxybutane
- 2-Bromo-1-methoxy-1,3-diethoxybutane
Uniqueness
2-Bromo-1-butoxy-1,3-diethoxybutane is unique due to its specific substitution pattern and the presence of both butoxy and diethoxy groups. This combination of functional groups imparts distinct chemical properties, making it valuable in various synthetic and research applications.
Propiedades
Número CAS |
1467-18-1 |
|---|---|
Fórmula molecular |
C12H25BrO3 |
Peso molecular |
297.23 g/mol |
Nombre IUPAC |
2-bromo-1-butoxy-1,3-diethoxybutane |
InChI |
InChI=1S/C12H25BrO3/c1-5-8-9-16-12(15-7-3)11(13)10(4)14-6-2/h10-12H,5-9H2,1-4H3 |
Clave InChI |
FJVDJAMHENKXLF-UHFFFAOYSA-N |
SMILES canónico |
CCCCOC(C(C(C)OCC)Br)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


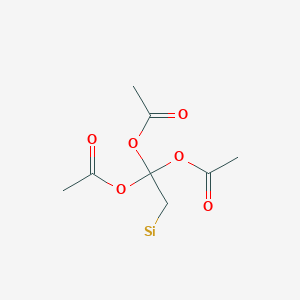
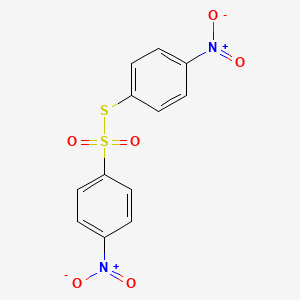
![Pyrido[2,3-b]quinoxaline](/img/structure/B14754064.png)
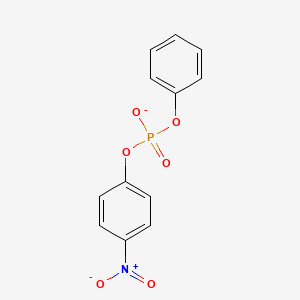
![(2S)-2-[[(2S,3S)-2-[[(2S,4S,5S)-5-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-hydroxy-7-methyl-2-propan-2-yloctanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid](/img/structure/B14754069.png)
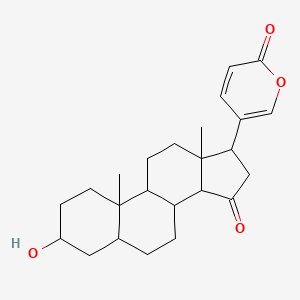
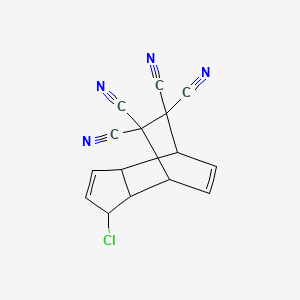
![2-(5-(Tert-butoxycarbonyl)octahydrofuro[3,4-c]pyridin-3-yl)acetic acid](/img/structure/B14754076.png)
![methyl (2S)-2-phenyl-2-[4-[4-[[2-[4-(trifluoromethyl)phenyl]benzoyl]amino]phenyl]piperidin-1-yl]acetate](/img/structure/B14754082.png)
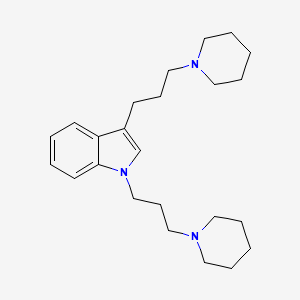
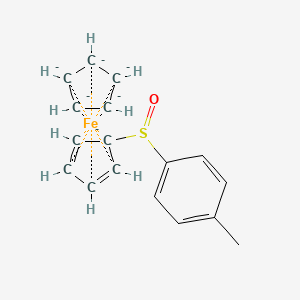
![7-Oxatricyclo[4.3.0.0~3,9~]nonane](/img/structure/B14754094.png)
